3-(2-(2-(4-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate
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Overview
Description
3-(2-(2-(4-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is a complex organic compound with the molecular formula C23H17Cl2N3O6 and a molecular weight of 502.314 g/mol . This compound is known for its unique chemical structure, which includes nitrophenoxy, propanoyl, carbohydrazonoyl, and dichlorobenzoate groups. It is primarily used in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2-(4-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves multiple steps, starting with the preparation of intermediate compounds. The general synthetic route includes the following steps:
Preparation of 4-nitrophenoxypropanoyl chloride: This is achieved by reacting 4-nitrophenol with propanoyl chloride in the presence of a base such as pyridine.
Formation of carbohydrazonoyl intermediate: The 4-nitrophenoxypropanoyl chloride is then reacted with carbohydrazide to form the carbohydrazonoyl intermediate.
Coupling with 2,4-dichlorobenzoic acid: Finally, the carbohydrazonoyl intermediate is coupled with 2,4-dichlorobenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-(2-(4-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms in the dichlorobenzoate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
3-(2-(2-(4-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-(2-(4-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The nitrophenoxy and dichlorobenzoate groups are believed to play a crucial role in its biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-(2-(2-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate
- 4-(2-(2-(4-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate
- 3-(2-(2-(4-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
Uniqueness
3-(2-(2-(4-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
767310-48-5 |
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Molecular Formula |
C23H17Cl2N3O6 |
Molecular Weight |
502.3 g/mol |
IUPAC Name |
[3-[(E)-[2-(4-nitrophenoxy)propanoylhydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C23H17Cl2N3O6/c1-14(33-18-8-6-17(7-9-18)28(31)32)22(29)27-26-13-15-3-2-4-19(11-15)34-23(30)20-10-5-16(24)12-21(20)25/h2-14H,1H3,(H,27,29)/b26-13+ |
InChI Key |
VUSBWOYDRZAXGY-LGJNPRDNSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC(=CC=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl)OC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CC(C(=O)NN=CC1=CC(=CC=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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